Ethyl 4-bromo-2-cyano-3-oxobutanoate

Description

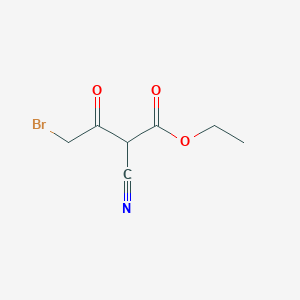

Ethyl 4-bromo-2-cyano-3-oxobutanoate is a multifunctional ester featuring a bromo substituent at position 4, a cyano group at position 2, and a ketone at position 3 of the butanoate backbone. This compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups.

Properties

Molecular Formula |

C7H8BrNO3 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

ethyl 4-bromo-2-cyano-3-oxobutanoate |

InChI |

InChI=1S/C7H8BrNO3/c1-2-12-7(11)5(4-9)6(10)3-8/h5H,2-3H2,1H3 |

InChI Key |

BUFHGEFKGPNKQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyanation of Ethyl 4-bromo-3-oxobutanoate

One of the primary methods involves the reaction of ethyl 4-bromo-3-oxobutanoate with an alkali metal cyanide (such as sodium cyanide or potassium cyanide) in a suitable solvent like methanol. The process is typically conducted under controlled temperature conditions to optimize yield and purity.

- Dissolve ethyl 4-bromo-3-oxobutanoate in methanol.

- Cool the solution to approximately 0°C to control the reaction rate and minimize side reactions.

- Add a solution of alkali metal cyanide (e.g., sodium cyanide) in methanol dropwise with stirring.

- After the addition, gradually warm the mixture to room temperature and stir to ensure complete reaction.

- Quench the reaction by pouring into water.

- Extract the product with an organic solvent such as ethyl acetate.

- Wash the organic layer with saturated saline to remove impurities.

- Dry over magnesium sulfate and concentrate under reduced pressure to obtain ethyl 4-cyano-3-oxobutanoate as the product.

This method is adapted from analogous procedures for methyl esters and can be modified for ethyl esters with similar conditions.

Alternative Halogenation and Cyanation Routes

While direct cyanation of the bromo precursor is common, alternative routes may involve:

- Initial preparation of ethyl 4-bromo-3-oxobutanoate from ethyl 3-oxobutanoate via bromination at the 4-position.

- Subsequent nucleophilic substitution of the bromine atom with cyanide ion to introduce the cyano group at the 2-position.

These steps may be optimized by controlling reaction parameters such as temperature, solvent, and cyanide source to maximize the yield of ethyl 4-bromo-2-cyano-3-oxobutanoate.

The reaction conditions reported in patents and literature emphasize low-temperature addition of cyanide salts to avoid side reactions and decomposition. Methanol is the preferred solvent due to its polarity and ability to dissolve both reactants and cyanide salts effectively.

Table 1: Typical Reaction Parameters

| Parameter | Condition |

|---|---|

| Starting material | Ethyl 4-bromo-3-oxobutanoate |

| Cyanide source | Sodium cyanide or potassium cyanide |

| Solvent | Methanol |

| Temperature | 0°C during addition, then room temp |

| Reaction time | Several hours (varies by scale) |

| Work-up | Extraction with ethyl acetate, wash with saturated saline, dry over MgSO4 |

| Purification | Concentration under reduced pressure |

Analytical characterization typically involves:

- Gas Chromatography (GC) for purity assessment.

- Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

Reported ^1H-NMR data for related compounds show characteristic signals corresponding to methylene and methyl protons adjacent to carbonyl and cyano groups.

- The nucleophilic substitution of bromine by cyanide in ethyl 4-bromo-3-oxobutanoate is an effective route to ethyl 4-cyano-3-oxobutanoate derivatives.

- Methanol is the solvent of choice, facilitating good solubility and reaction control.

- Cooling during cyanide addition prevents side reactions and improves yield.

- Extraction and washing steps are critical for removing inorganic salts and impurities.

- The reaction is scalable and adaptable for industrial synthesis as demonstrated in patent literature.

The preparation of this compound is well-established through the cyanation of ethyl 4-bromo-3-oxobutanoate using alkali metal cyanides in methanol under controlled temperature conditions. The method is supported by multiple patent disclosures and analytical data, ensuring a reliable and reproducible synthesis pathway. This compound serves as a valuable intermediate for further chemical transformations in pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-oxobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in pharmaceutical synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Cyclization Reactions: Cyclization reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives, such as ethyl 4-amino-2-cyano-3-oxobutanoate.

Reduction Reactions: The major product is ethyl 4-bromo-2-cyano-3-hydroxybutanoate.

Cyclization Reactions: Products include heterocyclic compounds like benzindenoazepines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 4-bromo-2-cyano-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for potential applications in developing anti-inflammatory and anticancer agents. The compound's electrophilic nature allows it to interact with biological nucleophiles, which can lead to modifications that influence the activity and stability of target biomolecules.

2. Biological Studies

Research has demonstrated that derivatives of this compound exhibit significant biological activities. These include:

- Anti-inflammatory effects: Certain derivatives have shown promise in reducing inflammation markers in vitro.

- Anticancer properties: Compounds synthesized from this intermediate have been tested for their ability to inhibit cancer cell proliferation.

3. Industrial Applications

In industrial settings, this compound serves as a building block for more complex molecules used in various processes. Its reactivity allows for the development of new materials and chemicals, optimizing synthetic routes for larger-scale production through methods like continuous flow reactors.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

In a study investigating the synthesis of novel anticancer agents, researchers utilized this compound to create derivatives that showed significant inhibition of cancer cell lines. The study focused on optimizing reaction conditions to enhance yield and purity, demonstrating the compound's utility as a precursor in drug development.

Case Study 2: Anti-inflammatory Compounds

Another research effort explored the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated that specific modifications led to compounds that effectively reduced inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the cyano group make the compound highly reactive, allowing it to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-bromo-2-cyano-3-oxobutanoate with four structurally related esters, highlighting key differences in substituents, molecular weight, and reactivity:

Physicochemical Properties

Molecular Weight and Solubility :

The target compound (234.05 g/mol) is smaller than phenyl-substituted analogs (e.g., 319.58 g/mol for ), likely improving solubility in polar aprotic solvents. The pyridine derivative (385.15 g/mol) may exhibit lower solubility due to its aromatic nitro group.Melting Points : Aromatic derivatives () are expected to have higher melting points than aliphatic counterparts (target, ) due to stronger intermolecular forces (e.g., dipole-dipole interactions in nitro groups ).

Q & A

Q. What are the primary synthetic routes for Ethyl 4-bromo-2-cyano-3-oxobutanoate, and what analytical methods validate its purity?

The compound is synthesized via bromination of a precursor such as ethyl 2-cyano-3-oxobutanoate using brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled conditions. A representative method involves dissolving the precursor in ethyl acetate, cooling to 5–10°C, and adding the brominating agent with stirring until completion (monitored by TLC in 10% EtOAc/hexane) . Post-reaction, the crude product is washed, dried (anhydrous Na₂SO₄), and purified via column chromatography. Purity is confirmed by:

Q. How does the electronic influence of the cyano and bromo groups affect the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing cyano (-CN) and bromo (-Br) groups activate the α-carbon adjacent to the ketone, making it susceptible to nucleophilic attack. This is critical in:

- Knoevenagel condensations , where the α-carbon reacts with aldehydes to form conjugated systems.

- Michael additions , enabling the formation of carbon-carbon bonds with enolates or amines.

Steric and electronic effects of substituents can be studied computationally (DFT) or experimentally via competitive reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., dehydrohalogenation) during bromination steps?

Side reactions like dehydrohalogenation (elimination of HBr) are minimized by:

- Temperature control : Maintaining reactions below 15°C to suppress elimination pathways .

- Solvent selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst screening : Testing phase-transfer catalysts or mild bases (e.g., NaHCO₃) to enhance selectivity.

Statistical tools (e.g., Design of Experiments) can systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in biological data (e.g., antimicrobial potency) may arise from:

- Purity variations : Rigorous purification (e.g., preparative HPLC) ensures consistent test compounds.

- Assay conditions : Standardizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Structural analogs : Comparing activity trends across derivatives (e.g., replacing Br with Cl) to isolate substituent effects . Meta-analyses of published datasets can identify outliers and establish structure-activity relationships (SAR).

Q. How can stereochemical outcomes be controlled during cyclization reactions involving this compound?

Stereoselectivity in cyclizations (e.g., forming pyrazole or pyridine rings) depends on:

- Chiral auxiliaries : Temporarily introducing stereodirecting groups (e.g., Evans oxazolidinones).

- Catalytic asymmetric synthesis : Employing organocatalysts or transition-metal complexes (e.g., Ru or Rh) to induce enantioselectivity.

Absolute configuration is determined via X-ray crystallography (using SHELXL for refinement) or chiral HPLC with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.